molecular formula C18H15F3N4O B2996003 1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034373-79-8

1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2996003
CAS No.: 2034373-79-8
M. Wt: 360.34
InChI Key: VISCMFFOGXSEOA-UHFFFAOYSA-N
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Description

1-Phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethyl group, and a triazolo[4,3-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyridine structure This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate halides or nitriles

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The trifluoromethyl group can be reduced to form trifluoromethyl alcohols or amines.

  • Substitution: The triazolo[4,3-a]pyridine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation: Phenolic derivatives, quinones.

  • Reduction: Trifluoromethyl alcohols, trifluoromethyl amines.

  • Substitution: Substituted triazolo[4,3-a]pyridines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential antibacterial and antifungal properties.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Triazolo[4,3-a]pyridine Derivatives: These compounds share the triazolo[4,3-a]pyridine core but differ in their substituents.

  • Trifluoromethyl-Substituted Compounds: These compounds contain the trifluoromethyl group but have different core structures.

Uniqueness: 1-Phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

1-phenyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)13-6-9-25-14(10-13)23-24-15(25)11-22-16(26)17(7-8-17)12-4-2-1-3-5-12/h1-6,9-10H,7-8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISCMFFOGXSEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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